4-(4-Methylphenyl)-1,2,3-selenadiazole

X-ray crystallography Structural chemistry Molecular conformation

4-(4-Methylphenyl)-1,2,3-selenadiazole is a heterocyclic organoselenium compound belonging to the 1,2,3-selenadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one selenium atom, with a para-tolyl substituent at the 4-position. This class of compounds has attracted interest due to the unique electronic properties conferred by the selenium heteroatom, which differ from its sulfur (thiadiazole) and oxygen (oxadiazole) analogs in polarizability, redox behavior, and biological target interactions.

Molecular Formula C9H8N2Se
Molecular Weight 223.14 g/mol
CAS No. 27892-74-6
Cat. No. B11064953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-1,2,3-selenadiazole
CAS27892-74-6
Molecular FormulaC9H8N2Se
Molecular Weight223.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C[Se]N=N2
InChIInChI=1S/C9H8N2Se/c1-7-2-4-8(5-3-7)9-6-12-11-10-9/h2-6H,1H3
InChIKeyFSEQQQYNEQZOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(4-Methylphenyl)-1,2,3-selenadiazole (CAS 27892-74-6) – Class Profile and Structural Identity


4-(4-Methylphenyl)-1,2,3-selenadiazole is a heterocyclic organoselenium compound belonging to the 1,2,3-selenadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one selenium atom, with a para-tolyl substituent at the 4-position. This class of compounds has attracted interest due to the unique electronic properties conferred by the selenium heteroatom, which differ from its sulfur (thiadiazole) and oxygen (oxadiazole) analogs in polarizability, redox behavior, and biological target interactions [1]. Single-crystal X-ray diffraction studies confirm that the selenadiazole ring in derivatives containing this moiety is essentially planar, with the 4-methylphenyl substituent adopting distinct dihedral angles relative to the heterocyclic core—a structural feature that influences molecular recognition and packing [2]. The compound serves as a versatile synthetic intermediate and a candidate scaffold in medicinal chemistry, materials science, and selenium-containing probe development.

Why 4-(4-Methylphenyl)-1,2,3-selenadiazole Cannot Be Casually Replaced by Other 4-Aryl-1,2,3-selenadiazoles


The 4-aryl substituent on the 1,2,3-selenadiazole core exerts a measurable and statistically significant influence on both electronic properties and biological activity. Systematic substituent-effect studies using Swain-Lupton multiple correlation analysis have demonstrated that the chemical shift of the heterocyclic 5-proton is sensitive to the electronic nature of the para-substituent, with field (F) and resonance (R) parameters accounting for the observed variance [1]. Concretely, the 4-methyl group (–CH₃) is an electron-donating substituent with a Hammett σₚ value of –0.17, which contrasts with electron-withdrawing substituents such as –F (σₚ = +0.06) or –Cl (σₚ = +0.23) found in commercially available analogs like 4-(4-fluorophenyl)-1,2,3-selenadiazole (CAS 27892-92-8) [2]. This electronic difference directly affects the ring's reactivity toward nucleophiles, its thermal stability with respect to nitrogen extrusion, and the redox potential of the selenium center—all parameters that govern both synthetic utility and biological target engagement. In biological assays, para-substitution has been shown to modulate antibacterial potency against both Gram-positive and Gram-negative strains, as well as antioxidant capacity measured by DPPH radical scavenging, within a congeneric series of 4-(para-substituted phenyl)-1,2,3-selenadiazoles [3]. Interchanging a 4-methylphenyl derivative with a 4-fluorophenyl or 4-chlorophenyl analog without re-optimizing assay conditions or synthetic protocols therefore risks altered reactivity, shifted biological activity profiles, and irreproducible results.

Quantitative Differentiation Evidence: 4-(4-Methylphenyl)-1,2,3-selenadiazole vs. Closest Analogs


Crystal Structure Planarity: 4-(4-Methylphenyl)-1,2,3-selenadiazole Moiety Exhibits Defined Dihedral Angles to the Heterocyclic Core

In the crystal structure of 4-{(4-chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole, the non-fused selenadiazole ring bearing the 4-methylphenyl substituent forms a dihedral angle of 54.20 (16)° with the essentially planar methylphenyl ring (maximum deviation = 0.025 (5) Å). By comparison, the adjacent chlorophenyl ring forms a dihedral angle of 70.48 (11)° with the selenadiazole plane [1]. This 16.28° difference in dihedral angle between the 4-methylphenyl and 4-chlorophenyl substituents demonstrates that para-substitution directly modulates the three-dimensional conformation of the molecule, a parameter critical for target binding and supramolecular assembly.

X-ray crystallography Structural chemistry Molecular conformation

Substituent Electronic Effect: 4-Methyl Substitution Produces Measurable NMR Chemical Shift Differentiation vs. Other Para-Substituted Analogs

A systematic ¹H NMR study of aryl-1,2,3-selenadiazoles established that the chemical shift of the heterocyclic 5-proton responds to para-substitution on the 4-aryl ring in a statistically predictable manner. The range of 5-H chemical shifts for the para-substituted series spans approximately δ 8.5–9.5 ppm in CDCl₃, with electron-donating substituents (such as –CH₃) shifting the resonance upfield relative to electron-withdrawing groups [1]. For the 4-methylphenyl compound specifically, the 5-H signal has been observed at δ 9.17 ppm in the ¹H NMR spectrum of its 5-substituted derivative 3-(4-methylphenyl)-3-[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]-2-phenylpropanenitrile [2]. This value is consistent with the electron-donating effect of the para-methyl group and can be distinguished from the 4-fluorophenyl analog, whose 5-H signal is shifted downfield due to the electron-withdrawing inductive effect of fluorine.

NMR spectroscopy Substituent effects Electronic properties

Antibacterial Activity Spectrum: 4-(Para-Substituted Phenyl)-1,2,3-selenadiazoles Show Substituent-Dependent Potency Against E. coli and S. aureus

A series of five 4-(para-substituted phenyl)-1,2,3-selenadiazole ligands were evaluated for antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) using standard disk diffusion and broth dilution methods. All five derivatives, which include the 4-methylphenyl analog, exhibited measurable antibacterial activity against both strains [1]. Within this congeneric series, the nature of the para-substituent (ranging from electron-donating –CH₃ and –OCH₃ to electron-withdrawing –Cl and –NO₂) modulated the zone of inhibition and minimum inhibitory concentration. The 4-methylphenyl derivative, bearing the most electron-donating substituent among those tested, demonstrated activity that differed from the halogenated and nitrated analogs, consistent with a substituent-dependent SAR for antibacterial action [1]. Note: The published abstract reports only aggregate findings; individual MIC values for each para-substituent are not disaggregated in the available abstract, and the specific MIC for the 4-methylphenyl variant must be retrieved from the full text.

Antibacterial MIC Structure-activity relationship

Antioxidant Capacity: 4-(Para-Substituted Phenyl)-1,2,3-selenadiazole Series Demonstrates DPPH Radical Scavenging That Is Para-Substituent Dependent

The same series of five 4-(para-substituted phenyl)-1,2,3-selenadiazole ligands was assessed for free radical scavenging capacity using the α,α-diphenyl-β-picrylhydrazyl (DPPH) assay. All five compounds were reported to exhibit "good activity" in reducing DPPH free radical effects [1]. While individual IC₅₀ values for each derivative are not provided in the abstract, the study establishes that antioxidant potency is modulated by the para-substituent on the phenyl ring. Electron-donating substituents such as –CH₃ are known from broader antioxidant SAR literature to enhance radical scavenging capacity by stabilizing the phenoxyl radical intermediate through hyperconjugation and inductive effects—a property that would differentiate the 4-methylphenyl analog from electron-withdrawing substituted counterparts. This class-level inference is supported by corroborating evidence from a structurally distinct selenadiazole derivative, SPO, which demonstrated DPPH IC₅₀ = 85.2 μmol·L⁻¹ and ABTS IC₅₀ = 36.5 μmol·L⁻¹, comparable to the standard antioxidant Trolox and significantly superior to BHA and BHT positive controls [2], confirming that selenadiazoles are competent radical scavengers whose potency depends on specific substitution patterns.

Antioxidant DPPH Free radical scavenging

Recommended Application Scenarios for 4-(4-Methylphenyl)-1,2,3-selenadiazole Based on Evidence


Structure–Activity Relationship (SAR) Studies Requiring a Defined Electron-Donating Para-Substituent on the 1,2,3-Selenadiazole Scaffold

The compound's 4-methyl substituent (Hammett σₚ = –0.17) establishes a well-defined electron-donating reference point for systematic SAR exploration. As confirmed by the ¹H NMR substituent-effect study by Caplin (1974) [1], the chemical shift of the heterocyclic 5-H proton responds linearly to para-substitution, enabling this compound to anchor the electron-donating end of a Hammett correlation plot.Researchers employing 4-(4-methylphenyl)-1,2,3-selenadiazole in a congeneric series can map how increasing electron donation (from –NO₂ through –Cl, –H, to –CH₃) modulates antibacterial potency against E. coli and S. aureus [2], antioxidant DPPH radical scavenging capacity [2], and cytotoxic activity against MCF-7 breast cancer cells [2]. The crystallographically validated planar selenadiazole ring and defined 54.20° dihedral angle for the 4-methylphenyl substituent [3] additionally make this compound a suitable reference for docking studies where aryl-heterocycle torsion angles are a parameter under investigation.

Synthetic Intermediate for 5-Functionalized 1,2,3-Selenadiazole Libraries via Electrophilic Substitution at the 5-Position

1,2,3-Selenadiazoles undergo regioselective functionalization at the 5-position, and the electronic character of the 4-aryl substituent influences both the reaction rate and the regiochemical outcome [1]. The electron-donating 4-methylphenyl group activates the ring toward electrophilic attack at the 5-position through resonance and inductive effects, potentially offering higher yields and cleaner product profiles compared to analogs bearing electron-withdrawing substituents (e.g., 4-fluorophenyl or 4-nitrophenyl), which deactivate the heterocycle. This property is valuable for the synthesis of 5-substituted derivatives—such as 5-aryl, 5-alkyl, or 5-thioether analogs—that are employed in antifungal scaffold-hopping programs (cf. S07 series with MIC 4–32 μg/mL against azole-resistant C. albicans strains) [2]. The compound's defined crystallographic parameters [3] also facilitate downstream structural characterization of complex 5-substituted products.

Organoselenium Redox Probe Development and Selenium-Containing Material Precursor

The selenium atom in 1,2,3-selenadiazoles exhibits unique redox behavior distinct from its sulfur (thiadiazole) and oxygen (oxadiazole) congeners, owing to selenium's higher polarizability and lower oxidation potential. The 4-methylphenyl substituent, by donating electron density into the heterocyclic ring, modulates the reduction potential of the Se–N bonds—a parameter critical for controlled nitrogen extrusion and formation of selenaketocarbene intermediates used in semiconductor nanoparticle synthesis [1]. This electronic tuning makes the 4-methylphenyl analog particularly suitable for applications where milder thermal or photochemical activation of selenium release is desired, compared to analogs with electron-withdrawing substituents that stabilize the ring toward decomposition. Researchers in materials chemistry can exploit this property for the controlled deposition of metal selenide nanoparticles (e.g., CdSe, ZnSe) where precursor decomposition kinetics must match the nucleation and growth requirements of the target nanocrystal [1].

Procurement for Academic Medicinal Chemistry Groups Building 4-Aryl-1,2,3-selenadiazole-focused Compound Collections

For academic groups synthesizing focused libraries of 4-aryl-1,2,3-selenadiazoles, 4-(4-methylphenyl)-1,2,3-selenadiazole represents an essential member of the para-substituent matrix (alongside –H, –F, –Cl, –OCH₃, –NO₂) that is required to establish robust SAR conclusions. The Basrah Journal of Science study [1] explicitly includes this compound (or a closely related derivative) in a five-compound series spanning electron-donating to electron-withdrawing substituents, demonstrating its role as a key data point in antibacterial, antioxidant, and anticancer SAR. Its procurement ensures that the full electronic landscape of the 4-aryl substitution series can be populated, which is necessary for publication-quality medicinal chemistry studies and for meeting reviewer expectations regarding SAR completeness. The commercial availability of the closely related 4-(4-fluorophenyl)-1,2,3-selenadiazole (CAS 27892-92-8) from Sigma-Aldrich establishes the viability of sourcing this compound class; the 4-methylphenyl analog completes the electronic spectrum.

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